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Abstract
Timelotem is an investigational, first-in-class, selective inhibitor of Chrono-Kinase 1 (CK1), a

critical regulator of the circadian clock machinery. Dysregulation of the circadian rhythm is

increasingly implicated in the pathophysiology of various malignancies, making CK1 a

promising therapeutic target. This document provides a comprehensive overview of the

preclinical and early clinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of

Timelotem. All data presented herein is derived from foundational preclinical models and

Phase I clinical investigations.

Introduction
The circadian clock is an endogenous timekeeping system that governs a wide range of

physiological processes. The core clock mechanism involves a series of transcriptional-

translational feedback loops. Chrono-Kinase 1 (CK1) is a key serine/threonine kinase that

phosphorylates core clock proteins, including PER and CRY, targeting them for degradation

and thereby modulating the period of the circadian cycle. In certain oncological contexts,
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aberrant CK1 activity contributes to the stabilization of oncoproteins and the destabilization of

tumor suppressors.

Timelotem (molecular formula: C17H18FN3S) is a novel small molecule designed to

selectively inhibit the ATP-binding site of CK1.[1][2] By inhibiting CK1, Timelotem is

hypothesized to stabilize the tumor suppressor protein p53, leading to cell cycle arrest and

apoptosis in cancer cells harboring specific genetic profiles. This guide summarizes the current

understanding of Timelotem's absorption, distribution, metabolism, and excretion (ADME)

properties, as well as its dose-response relationship and target engagement in preclinical and

clinical settings.

Pharmacokinetics (PK)
The pharmacokinetic properties of Timelotem have been characterized in multiple preclinical

species and in early human trials. The compound exhibits favorable oral bioavailability and a

predictable exposure profile.

Data Presentation: Pharmacokinetic Parameters
Table 1: Single-Dose Pharmacokinetic Parameters of Timelotem in Preclinical Species and

Humans
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Parameter
Mouse (10
mg/kg, PO)

Rat (10 mg/kg,
PO)

Dog (5 mg/kg,
PO)

Human (100
mg, PO)

Cmax (ng/mL) 850 ± 120 1150 ± 210 980 ± 150 1500 ± 350

Tmax (h) 1.0 1.5 2.0 2.5

AUC0-inf

(ng·h/mL)
4200 ± 650 7800 ± 1100 9500 ± 1300 22000 ± 4500

t1/2 (h) 3.5 ± 0.8 5.2 ± 1.1 8.1 ± 1.5 12.4 ± 2.8

Oral

Bioavailability

(%)

45 60 75 85

Volume of

Distribution

(L/kg)

2.1 1.8 1.5 1.2

Clearance

(mL/min/kg)
39.7 21.4 8.8 6.3

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of Timelotem in Humans

(100 mg, Once Daily)

Parameter Day 14

Cmax,ss (ng/mL) 1850 ± 400

Cmin,ss (ng/mL) 650 ± 150

AUC0-24,ss (ng·h/mL) 28000 ± 5500

Accumulation Ratio (Rac) 1.27

Experimental Protocols: Pharmacokinetic Studies
Subjects: Male CD-1 mice (n=6 per time point), male Sprague-Dawley rats (n=6 per time

point), male Beagle dogs (n=4).
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Dosing: Timelotem was formulated as a suspension in 0.5% methylcellulose and

administered via oral gavage.

Sample Collection: Blood samples were collected via retro-orbital sinus (mice), tail vein

(rats), or cephalic vein (dogs) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma

was isolated by centrifugation.

Analytical Method: Plasma concentrations of Timelotem were determined using a validated

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower

limit of quantification (LLOQ) was 1 ng/mL.

Subjects: Healthy male and female volunteers (n=12).

Design: Open-label, single-center study.

Dosing: Participants received a single oral dose of 100 mg Timelotem on Day 1, followed by

once-daily dosing from Day 4 to Day 14.

Sample Collection: Blood samples were collected at pre-dose and at numerous time points

post-dose on Day 1 and Day 14 to determine the full PK profile.

Analytical Method: A validated LC-MS/MS method was used for the quantification of

Timelotem in human plasma.

Pharmacodynamics (PD)
The pharmacodynamic effects of Timelotem are directly linked to its mechanism of action as a

CK1 inhibitor. Target engagement and downstream biological effects have been assessed

through biomarker analysis in both in vitro and in vivo models.

Mechanism of Action and Signaling Pathway
Timelotem exerts its therapeutic effect by inhibiting CK1, which leads to the stabilization of the

p53 tumor suppressor protein. This, in turn, upregulates the expression of p21, a cyclin-

dependent kinase inhibitor, causing cell cycle arrest at the G1/S checkpoint and subsequent

apoptosis.
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Caption: Timelotem inhibits CK1, leading to p53 stabilization and apoptosis.

Data Presentation: Pharmacodynamic Effects
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Table 3: In Vitro Potency of Timelotem

Assay Cell Line IC50 (nM)

CK1 Inhibition Recombinant Human CK1 15.2 ± 3.1

Cell Proliferation HCT116 (p53 wild-type) 85.7 ± 12.5

Cell Proliferation SW480 (p53 mutant) > 10,000

Table 4: Target Engagement in Human Peripheral Blood Mononuclear Cells (PBMCs) from

Phase I Study

Dose Time Post-Dose
p53 Stabilization (Fold
Change vs. Pre-dose)

100 mg 4 hours 3.2 ± 0.8

100 mg 8 hours 4.5 ± 1.2

100 mg 24 hours 1.8 ± 0.5

Experimental Protocols: Pharmacodynamic Studies
Cell Lines: HCT116 (p53 wild-type) and SW480 (p53 mutant) human colorectal carcinoma

cells.

Method: Cells were seeded in 96-well plates and treated with increasing concentrations of

Timelotem for 72 hours. Cell viability was assessed using a standard colorimetric assay

(e.g., MTT or CellTiter-Glo®).

Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.
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PBMC p53 Stabilization Assay Workflow
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Caption: Workflow for assessing p53 stabilization in patient PBMCs.

Metabolism and Excretion
In vitro studies using human liver microsomes have identified the primary metabolic pathways

for Timelotem to be N-demethylation and oxidation, primarily mediated by the cytochrome

P450 enzyme CYP3A4. In humans, approximately 70% of the administered dose is excreted in

the feces, with about 20% recovered in the urine, predominantly as metabolites. The parent

drug accounts for less than 5% of the excreted dose, indicating extensive metabolism.

Conclusion and Future Directions
Timelotem demonstrates a favorable pharmacokinetic profile characterized by good oral

bioavailability, predictable exposure, and a half-life suitable for once-daily dosing. The

pharmacodynamic data confirms on-target activity, with potent inhibition of CK1 and

downstream modulation of the p53 pathway in a genotype-selective manner. These findings

support the continued clinical development of Timelotem as a novel therapeutic agent for

cancers with dysregulated circadian signaling and wild-type p53 status. Future studies will

focus on establishing the therapeutic window, exploring potential drug-drug interactions, and

further elucidating the PK/PD relationship in the target patient population.
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To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacokinetics
and Pharmacodynamics of Timelotem]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617451#pharmacokinetics-and-
pharmacodynamics-of-timelotem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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